molecular formula C15H17NO5 B14741493 Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate CAS No. 5634-63-9

Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate

Cat. No.: B14741493
CAS No.: 5634-63-9
M. Wt: 291.30 g/mol
InChI Key: DWQIWEYDGGXBPN-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate typically involves the reaction of diethyl malonate with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is carried out in an inert solvent like toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction, it shares some structural similarities but differs in its reactivity and applications.

    Diethyl phthalate: Another ester compound, but with different functional groups and applications, primarily used as a plasticizer.

Uniqueness

Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is unique due to its azetidine ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in exploring new chemical reactions.

Properties

CAS No.

5634-63-9

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-3-20-13(18)15(14(19)21-4-2)10-12(17)16(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

DWQIWEYDGGXBPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)N1C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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